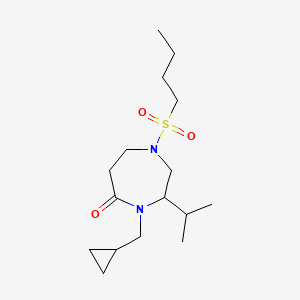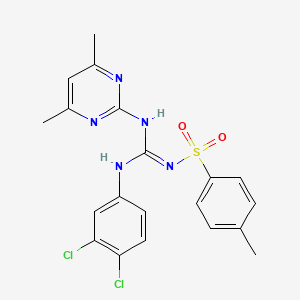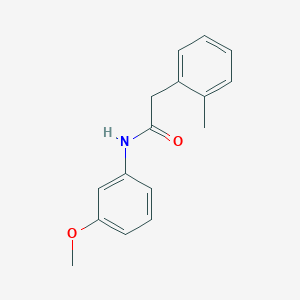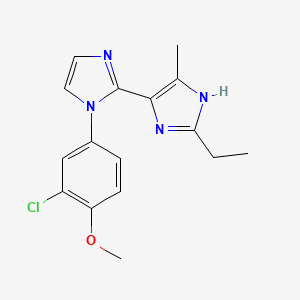![molecular formula C18H20N4 B5491989 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole](/img/structure/B5491989.png)
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole is a complex organic compound that features a unique structural motif combining a cyclopropyl ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole typically involves multiple steps, starting with the preparation of the cyclopropyl and imidazole precursors. One common approach is to first synthesize the cyclopropyl derivative through a cyclopropanation reaction, followed by the formation of the imidazole ring via a condensation reaction with appropriate nitrogen-containing precursors. The reaction conditions often involve the use of catalysts, such as nickel or palladium, and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques like high-throughput screening and process optimization to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropyl or imidazole rings are replaced with other groups. .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or specific temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated forms. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole has a broad spectrum of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It serves as a probe for studying biological processes and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-(1H-imidazol-5-yl)imidazole
- 2-(1H-imidazol-5-yl)-1-(2,2-dimethylcyclopropyl)imidazole
- 1-(2,2-dimethyl-1-phenylcyclopropyl)-2-(1H-imidazol-4-yl)imidazole
Uniqueness
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole stands out due to its unique combination of a cyclopropyl ring and an imidazole ring, which imparts distinct chemical and biological properties. This structural motif allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-17(2)11-18(17,14-6-4-3-5-7-14)12-22-9-8-20-16(22)15-10-19-13-21-15/h3-10,13H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCUHKVEMFBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CN2C=CN=C2C3=CN=CN3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5491910.png)
![3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5491915.png)
![methyl 2-[2-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate](/img/structure/B5491930.png)
![N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide](/img/structure/B5491935.png)
![3-{[5-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5491940.png)

![(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)
![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)


![N-(4-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492013.png)
![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5492032.png)
